4-Chloro-2-cyclopropylpyridin-3-amine
Description
4-Chloro-2-cyclopropylpyridin-3-amine is a pyridine derivative featuring a chlorine atom at position 4, a cyclopropyl group at position 2, and an amine group at position 3. Pyridine derivatives are often explored for their biological activity, particularly as kinase inhibitors or intermediates in drug synthesis. The cyclopropyl substituent may enhance metabolic stability, while the chloro group could influence electronic properties and binding interactions .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-2-cyclopropylpyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2/c9-6-3-4-11-8(7(6)10)5-1-2-5/h3-5H,1-2,10H2 |
InChI Key |
YIEUKYJURMORJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=C2N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent and Core Structure Variations
The table below compares 4-Chloro-2-cyclopropylpyridin-3-amine with analogs from the evidence, focusing on substituent patterns, molecular weights, and key properties:
Key Observations
Positional Isomerism : The substitution pattern significantly impacts properties. For example, 5-chloro-4-cyclopropylpyridin-2-amine (CAS 1820665-49-3) differs from the target compound only in substituent positions, which may alter electronic effects and biological activity .
Core Structure Differences : Pyrimidine analogs (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine ) exhibit lower molecular weights and distinct electronic profiles compared to pyridine derivatives due to the nitrogen-rich aromatic ring .
Synthetic Routes : Copper-catalyzed reactions (e.g., in ) are common for introducing cyclopropyl groups to heterocycles, suggesting a plausible method for synthesizing the target compound.
Safety and Handling : Compounds with chloro and amine groups (e.g., 1-Cyclopropylpyrrolidin-3-amine , CAS 936221-78-2) require stringent safety protocols, including gloves and eye protection, which are likely applicable to the target compound .
Research Findings and Trends
- Biological Activity: Pyrrolopyridine derivatives (e.g., ) are often bioactive, with chloro and amine groups contributing to kinase inhibition.
- Thermal Stability : Pyrazole derivatives (e.g., N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) exhibit moderate melting points (~104–107°C), suggesting that the target compound may also possess comparable stability .
- The cyclopropyl group’s electron-donating effects could counterbalance this, optimizing reactivity .
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropylpyridin-3-amine in laboratory settings?
- Methodological Answer : Use a fume hood and wear nitrile gloves (inspected for integrity) to prevent skin contact. Eye protection must meet standards such as EN 166 (EU) or NIOSH (US). Store the compound in a cool, dry environment away from oxidizing agents. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult a physician immediately. Implement engineering controls like local exhaust ventilation to minimize inhalation risks .
Q. What synthetic routes are feasible for synthesizing this compound?
- Methodological Answer : A plausible route involves coupling a cyclopropylamine derivative with a halogenated pyridine precursor. For example, in analogous syntheses (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine), copper(I) catalysts (e.g., CuBr) and cesium carbonate are used to facilitate C–N coupling at 35°C in DMSO. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) and characterization by , , and HRMS are critical .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against a reference standard. Confirm purity (>98%) via integration of chromatographic peaks. Supplementary techniques like TLC (silica gel, ethyl acetate:hexane 3:7) and melting point analysis (if crystalline) provide cross-validation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : For ambiguous signals (e.g., aromatic proton overlap), conduct 2D experiments (COSY, HSQC) to assign coupling patterns and correlations. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculators). For crystallographic confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze using X-ray diffraction (monoclinic, P21/c space group parameters as in similar pyridine derivatives) .
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer : Screen catalysts (e.g., Pd(OAc) vs. CuBr), bases (CsCO vs. KPO), and solvents (DMSO vs. DMF) using design-of-experiments (DoE) approaches. For example, in Ugi reactions, increasing reaction time to 48 hours improved yields from 17% to 35% in analogous syntheses . Tabulate optimization parameters:
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | CuBr, Pd(OAc) | CuBr | +12% |
| Temperature | 25°C–50°C | 35°C | +8% |
| Reaction Time | 24–72 hours | 48 hours | +18% |
Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the chloro substituent’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution. Molecular docking simulations (AutoDock Vina) can predict binding affinities with biological targets (e.g., kinase enzymes) to guide bioactivity studies .
Q. What experimental designs are recommended for evaluating the compound’s biological activity?
- Methodological Answer : Conduct dose-response assays (IC/EC) in cell lines relevant to the target disease (e.g., cancer: HeLa, MCF-7). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results via Western blotting (e.g., apoptosis markers: caspase-3). For antimicrobial studies, follow CLSI guidelines for MIC/MBC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Recrystallize the compound using different solvent systems (e.g., ethanol vs. acetone) to isolate polymorphic forms. Compare DSC thermograms to identify melting point variations. If impurities persist, repeat column chromatography with a finer silica mesh (230–400) and analyze by LC-MS to detect trace contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
